4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
Brand Name: Vulcanchem
CAS No.: 1247562-38-4
VCID: VC3390256
InChI: InChI=1S/C9H7BrF4O/c10-7-2-1-6(8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2
SMILES: C1=CC(=C(C=C1Br)F)COCC(F)(F)F
Molecular Formula: C9H7BrF4O
Molecular Weight: 287.05 g/mol

4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene

CAS No.: 1247562-38-4

Cat. No.: VC3390256

Molecular Formula: C9H7BrF4O

Molecular Weight: 287.05 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene - 1247562-38-4

Specification

CAS No. 1247562-38-4
Molecular Formula C9H7BrF4O
Molecular Weight 287.05 g/mol
IUPAC Name 4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxymethyl)benzene
Standard InChI InChI=1S/C9H7BrF4O/c10-7-2-1-6(8(11)3-7)4-15-5-9(12,13)14/h1-3H,4-5H2
Standard InChI Key DKPVHUYVIXFNCT-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)F)COCC(F)(F)F
Canonical SMILES C1=CC(=C(C=C1Br)F)COCC(F)(F)F

Introduction

Molecular Structure and Identification

4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene features a benzene ring with four key substituents: a bromine atom at the para position (position 4), a fluorine atom at the ortho position (position 2), and a (2,2,2-trifluoroethoxy)methyl group at position 1. This arrangement creates a highly substituted aromatic structure with multiple halogen atoms that influence its chemical and physical properties.

The compound is uniquely identified through several chemical identifiers:

Chemical Identifiers

Identifier TypeValue
CAS Number1247562-38-4
Molecular FormulaC₉H₇BrF₄O
Molecular Weight287.049 g/mol
Exact Mass285.961639
SynonymsBenzene, 4-bromo-2-fluoro-1-[(2,2,2-trifluoroethoxy)methyl]-

The molecular formula C₉H₇BrF₄O indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 bromine atom, 4 fluorine atoms, and 1 oxygen atom . This formula corresponds to the structure where the benzene ring (C₆H₄) is substituted with bromine (Br), fluorine (F), and a (2,2,2-trifluoroethoxy)methyl group (C₃H₂F₃O) .

Physicochemical Properties

The compound exhibits distinct physicochemical properties that are influenced by its halogenated structure and the presence of the trifluoroethoxy moiety. These properties are crucial for understanding its behavior in chemical reactions and potential applications.

Thermal Properties

PropertyValue
Boiling Point242.0±35.0 °C at 760 mmHg
Flash Point123.8±10.2 °C
Melting PointNot Available

The relatively high boiling point of 242.0±35.0 °C indicates strong intermolecular forces, likely due to the presence of the bromine atom and the polarized nature of the carbon-halogen bonds . The flash point of 123.8±10.2 °C suggests precautions should be taken when handling this compound at elevated temperatures .

Physical Properties

PropertyValue
Density1.6±0.1 g/cm³
Index of Refraction1.465
Vapor Pressure0.1±0.5 mmHg at 25°C
LogP3.74

The density of 1.6±0.1 g/cm³ is relatively high for an organic compound, which can be attributed to the presence of the heavy bromine atom and multiple fluorine atoms . The LogP value of 3.74 indicates that the compound is lipophilic, suggesting good solubility in organic solvents and limited water solubility . The vapor pressure of 0.1±0.5 mmHg at 25°C indicates low volatility at room temperature .

Structural Comparison with Related Compounds

Several structurally related compounds appear in the search results, providing an opportunity for comparative analysis. These related compounds share similar functional groups but differ in their arrangement or specific substituents.

Comparison Table of Related Fluorinated Benzene Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene1247562-38-4C₉H₇BrF₄O287.049
1-bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene1536885-81-0C₉H₇BrF₄O287.05
4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene886496-45-3C₇H₃BrF₄O258.996
2-bromo-1-fluoro-4-(2,2,2-trifluoroethoxy)benzeneNot specifiedC₈H₅BrF₄O272.95 (as [M+H]+)
1-BROMO-4-(2,2,2-TRIFLUOROETHOXY)BENZENE106854-77-7C₈H₆BrF₃O255.03

The isomer 1-bromo-3-fluoro-5-((2,2,2-trifluoroethoxy)methyl)benzene differs in the position of substituents on the benzene ring but has the same molecular formula and nearly identical molecular weight . The compound 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene contains a trifluoromethoxy group rather than a (2,2,2-trifluoroethoxy)methyl group, resulting in a lower molecular weight .

Structural Features and Their Implications

The presence of fluorine atoms in these compounds significantly affects their electronic properties. Fluorine is highly electronegative, creating polar bonds that influence reactivity and intermolecular interactions. The bromine atom contributes to the compound's reactivity in substitution and coupling reactions, making these compounds potentially valuable in organic synthesis.

Adductm/zPredicted CCS (Ų)
[M+H]+272.95326162.6
[M+Na]+294.93520163.7
[M+NH₄]+289.97980164.8
[M+K]+310.90914162.9
[M-H]-270.93870158.1
[M+Na-2H]-292.92065163.0
[M]+271.94543160.3
[M]-271.94653160.3

This data suggests the various ionic forms that might be observed in mass spectrometry analysis and their predicted collision cross sections . Similar patterns would be expected for 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene, with appropriate mass adjustments for the structural differences.

Chemical Reactivity and Synthesis

Based on its structure, 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene is likely to exhibit reactivity patterns characteristic of halogenated aromatic compounds.

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